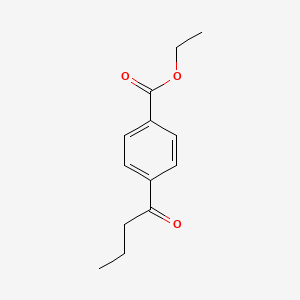

Ethyl 4-butyrylbenzoate

Vue d'ensemble

Description

Ethyl 4-butyrylbenzoate is a chemical compound with the molecular formula C13H18O2 . It is used in scientific research and has diverse applications due to its unique properties. This compound finds utility in various fields, including pharmaceuticals and organic synthesis.

Synthesis Analysis

The synthesis of this compound has been reported in several studies . The general method for synthesis involves three steps: alkylation, esterification, and alkylation . The synthesis process is selected based on high total yields, mild conditions, and simple operation .

Molecular Structure Analysis

The molecular structure of this compound has been analyzed in several studies . The compound has a molecular weight of 206.2808 . The structure of the compound is determined using various spectroscopic techniques and quantum chemical calculations .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound have been analyzed in several studies . The compound has a molecular weight of 206.28 g/mol . Other properties such as Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count, Rotatable Bond Count, Exact Mass, Monoisotopic Mass, Topological Polar Surface Area, Heavy Atom Count, Formal Charge, Complexity, etc. have been computed .

Applications De Recherche Scientifique

Synthetic Applications

Ethyl 4-butyrylbenzoate is a versatile compound in organic synthesis. A study by Honey et al. (2012) highlights the use of a similar compound, Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, as a highly versatile intermediate for synthesizing a wide range of trifluoromethyl heterocycles. These heterocycles have significant applications in developing pharmaceuticals and agrochemicals due to their unique properties. The synthesis involves rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions, showcasing the compound's utility in constructing complex molecular architectures (Honey et al., 2012).

Environmental Impact and Biodegradation

The environmental behavior and biodegradation of compounds related to this compound, such as Ethyl-4-aminobenzoate (a UV filter in sunscreens), have been studied to understand their fate in natural waters. A study by Li et al. (2017) investigated the occurrence, transformation products, and photocatalytic degradation of Ethyl-4-aminobenzoate in aquatic environments. Despite its widespread use, the compound was not detected in environmental water samples, suggesting efficient degradation pathways, possibly including photodegradation and biodegradation. The study provides insights into the environmental fate of similar esters of para-hydroxybenzoic acid, highlighting their potential for degradation and low environmental persistence (Li et al., 2017).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

Ethyl 4-butyrylbenzoate, like other benzoate compounds, primarily targets the sodium ion (Na+) channels on nerve membranes . These channels play a crucial role in the conduction of nerve impulses, which are essential for sensation and movement.

Mode of Action

The compound acts as a local anesthetic . It binds to specific parts of the sodium ion channels on the nerve membrane, affecting the membrane potential by reducing the passage of sodium ions through the sodium ion channel . This action blocks the conduction of nerve impulses, resulting in a loss of local sensation without affecting consciousness .

Biochemical Pathways

It is known that local anesthetics like this compound can reduce the excitability of the membrane and have no effect on the resting potential . This suggests that the compound may influence the propagation of action potentials along nerve fibers, thereby affecting the transmission of nerve impulses.

Pharmacokinetics

The compound’s molecular weight is 22026 , which may influence its bioavailability and distribution within the body.

Result of Action

The primary result of this compound’s action is the induction of local anesthesia . By blocking nerve impulses, the compound causes a temporary loss of sensation in the area where it is applied. This makes it useful for procedures requiring local surgery or treatment .

Analyse Biochimique

Biochemical Properties

Ethyl 4-butyrylbenzoate plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It has been observed to interact with enzymes involved in ester hydrolysis, such as esterases and lipases. These enzymes catalyze the hydrolysis of this compound, breaking it down into its constituent acids and alcohols. The nature of these interactions involves the binding of the ester to the active site of the enzyme, followed by nucleophilic attack and cleavage of the ester bond .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the expression of genes involved in metabolic pathways, potentially altering the levels of key metabolites. Additionally, this compound can modulate cell signaling pathways by interacting with receptors or signaling proteins, leading to changes in cellular responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an inhibitor or activator of specific enzymes, depending on the context of the reaction. For example, it may inhibit the activity of certain esterases by occupying their active sites, preventing the hydrolysis of other substrates. Conversely, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular processes, while higher doses can lead to significant changes in metabolism and gene expression. Toxic or adverse effects have been observed at very high doses, including cellular toxicity and disruption of normal cellular functions .

Metabolic Pathways

This compound is involved in metabolic pathways that include its hydrolysis by esterases and subsequent metabolism by other enzymes. The compound can affect metabolic flux by altering the levels of intermediates and end products in these pathways. It interacts with cofactors such as NADH and FADH2, which are essential for various enzymatic reactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its movement across cellular membranes and its accumulation in specific cellular compartments. The compound’s localization can influence its activity and function, as it may be more effective in certain cellular environments .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. Its activity and function can be affected by its subcellular localization, as different compartments provide distinct microenvironments. Targeting signals and post-translational modifications may direct this compound to specific organelles, where it can exert its biochemical effects .

Propriétés

IUPAC Name |

ethyl 4-butanoylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-3-5-12(14)10-6-8-11(9-7-10)13(15)16-4-2/h6-9H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEAYWIWQERYKEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=CC=C(C=C1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

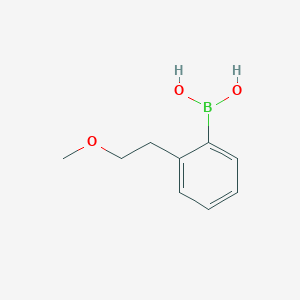

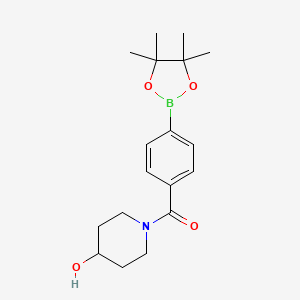

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Fluoro-2-(pyrazolo[1,5-a]pyridin-3-yl)pyrimidin-4-ol](/img/structure/B1403185.png)

![3-(5-Fluoro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine](/img/structure/B1403188.png)

![6-(1-Oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)nicotinic acid dihydrochloride](/img/structure/B1403194.png)

![3-(Dimethylamino)-1-[3-(trifluoromethoxy)phenyl]prop-2-en-1-one](/img/structure/B1403199.png)

![1-Pyrrolidinecarboxylic acid, 2-[[(3-carboxypropyl)amino]carbonyl]-, 1-(phenylmethyl) ester, (2S)-](/img/structure/B1403202.png)